![molecular formula C29H30N6O2S B2499092 5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893277-36-6](/img/structure/B2499092.png)
5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves multi-step chemical reactions starting from quinazolinones or related heterocyclic compounds. A common approach includes the cyclization of 3-amino-1,2,4-triazoles with various aldehydes or ketones, followed by further modifications such as alkylation, acylation, or sulfonylation to introduce specific functional groups, including piperazine moieties (Alagarsamy, Shankar, & Murugesan, 2008). These synthetic routes allow for the generation of a diverse array of derivatives, showcasing the versatility of triazoloquinazolines as a scaffold for medicinal chemistry exploration.
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by a fused triazole and quinazoline ring system, which can be further substituted with various functional groups to modulate the compound's chemical and biological properties. Advanced techniques such as NMR, X-ray crystallography, and mass spectrometry are employed to elucidate these structures, confirming the presence of the triazoloquinazoline core and its substituents (Crabb, McCullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).
Chemical Reactions and Properties
Triazoloquinazolines undergo various chemical reactions, including nitrosation, cyclization, and interactions with nucleophiles, leading to the formation of novel compounds with potentially unique biological activities. These reactions are often regioselective, allowing for the targeted synthesis of derivatives with desired structural features (Kholodnyak, Voskoboynik, Kovalenko, Sergeieva, Okovytyy, Shishkina, 2016).
Physical Properties Analysis
The physical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are crucial for their formulation and application in research and development. These properties are influenced by the molecule's structure, particularly by the nature and position of its substituents. Quality control methods for these compounds often include assessments of their physical characteristics to ensure consistency and purity (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Chemical Properties Analysis
The chemical properties of triazoloquinazolines, including their reactivity, stability under various conditions, and interactions with biological targets, are central to their function as pharmacological agents. Studies have shown that modifications to the triazoloquinazoline scaffold can significantly impact these properties, leading to compounds with high specificity and affinity for certain receptors or enzymes (Ivachtchenko, Golovina, Kadieva, Koryakova, Kovalenko, Mitkin, Okun, Ravnyeyko, Tkachenko, & Zaremba, 2010).
科学的研究の応用
Synthesis and Characterization
The development of quality control methods for substances related to triazoloquinazoline derivatives, particularly focusing on antimalarial agents, indicates the importance of these compounds in therapeutic applications. Such methodologies include description, solubility, identification through spectroscopy, and purity assessments, illustrating the compound's potential in drug development and quality assurance processes (Danylchenko et al., 2018).
特性
IUPAC Name |
5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O2S/c1-19-9-10-21(3)26(17-19)33-13-15-34(16-14-33)27-24-7-5-6-8-25(24)35-28(30-27)29(31-32-35)38(36,37)23-12-11-20(2)22(4)18-23/h5-12,17-18H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSGQSVCUOUPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC(=C(C=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

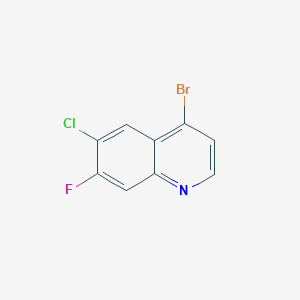
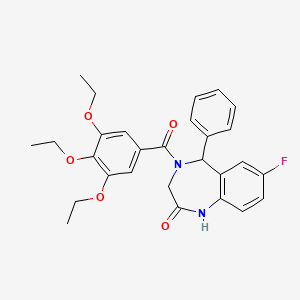
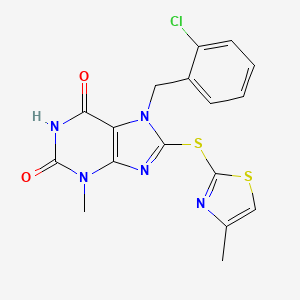
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)
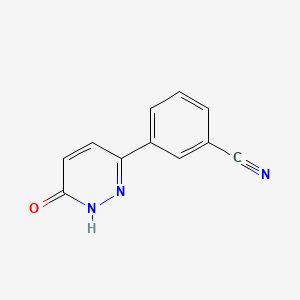
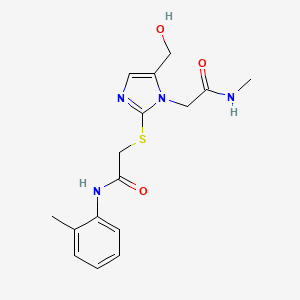
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)
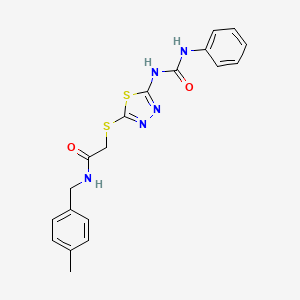
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)
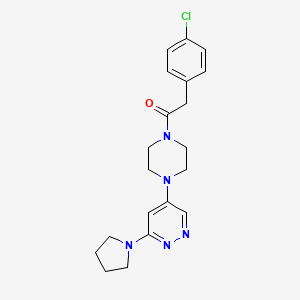
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)